
6,8-dimethoxy-3-methyl-1H-isochromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethoxy-3-methyl-1H-isochromen-1-one is a chemical compound belonging to the isochromen-1-one family. This compound is characterized by its two methoxy groups and a methyl group attached to the isochromen-1-one core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethoxy-3-methyl-1H-isochromen-1-one typically involves the protection of the isocoumarin 6,8-dihydroxy-3-methyl-1H-isochromen-1-one. The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction conditions often include refluxing the reactants in an appropriate solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dimethoxy-3-methyl-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or other functional groups .
Aplicaciones Científicas De Investigación
6,8-Dimethoxy-3-methyl-1H-isochromen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,8-dimethoxy-3-methyl-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and isochromen-1-one core structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dihydroxy-3-methyl-1H-isochromen-1-one: The unprotected form of the compound, known for its phytotoxic properties.
5-Bromo-6,8-dimethoxy-3-methyl-1H-isochromen-1-one: A brominated derivative with distinct structural and functional properties.
Uniqueness
6,8-Dimethoxy-3-methyl-1H-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
18110-66-2 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
6,8-dimethoxy-3-methylisochromen-1-one |
InChI |
InChI=1S/C12H12O4/c1-7-4-8-5-9(14-2)6-10(15-3)11(8)12(13)16-7/h4-6H,1-3H3 |
Clave InChI |
JQAXANOEMJLZMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CC(=C2C(=O)O1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


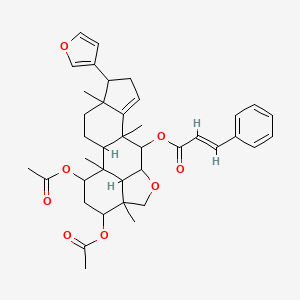

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
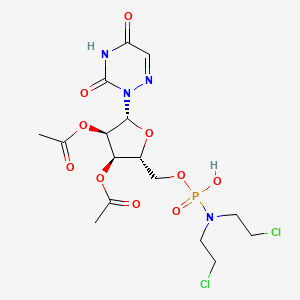
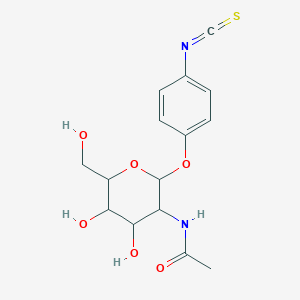
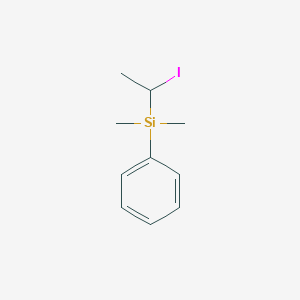
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
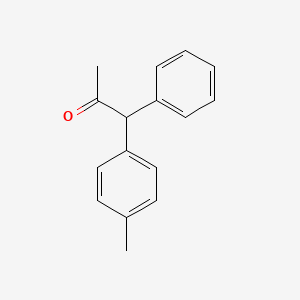
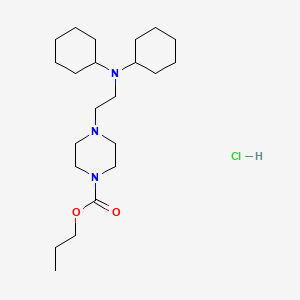
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)
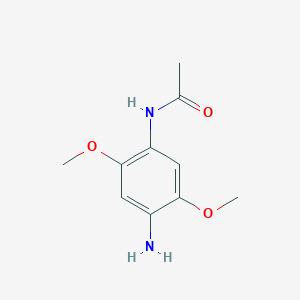
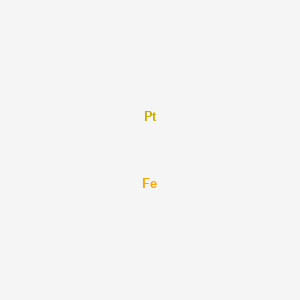
![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)

